molecular formula C66H99N19O18 B12307769 H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH

Cat. No.: B12307769
M. Wt: 1446.6 g/mol
InChI Key: CUQGKXAMPVUPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Composition: This peptide is a synthetic oligomer composed of racemic (DL) amino acids, with the sequence: Pyroglutamic acid (Pyr)-Leucine (Leu)-Tyrosine (Tyr)-Glutamic acid (Glu)-Asparagine (Asn)-Lysine (Lys)-Proline (Pro)-Arginine (Arg)-Arginine (Arg)-Proline (Pro)-Tyrosine (Tyr). The DL configuration indicates a 1:1 mixture of D- and L-stereoisomers for each residue, conferring resistance to enzymatic degradation compared to natural L-amino acid peptides .

Properties

IUPAC Name

5-[[4-amino-1-[[6-amino-1-[2-[[1-[[1-[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKXAMPVUPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H99N19O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) as the Core Methodology

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing complex peptides like H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key advantages include:

  • Automation compatibility : Enables precise control over coupling cycles.
  • High-yield intermediates : Unreacted residues are removed via filtration.
  • Orthogonal protection schemes : Mitigate side reactions during elongation.

Resin Selection and Initial Loading

The choice of resin critically impacts synthesis efficiency. Wang or 2-chlorotrityl chloride (CTC) resins are preferred for acid-sensitive peptides. For example, CTC resin was utilized in Route B of a related neurotensin analog synthesis, enabling mild cleavage with hexafluoroisopropanol (HFIP) while retaining side-chain protections.

Stepwise SPPS Procedure

Coupling Reactions

Activation of Fmoc-protected amino acids employs uronium salts like HBTU or HATU, with DIPEA as a base. Arginine and lysine residues require dual protection (e.g., Pmc or Mtt groups) to prevent guanidino/amino group interference. Coupling efficiency is monitored via Kaiser tests, with repeated cycles for problematic residues.

Table 1: Representative Coupling Conditions for Challenging Residues
Amino Acid Activator Solvent Coupling Time Efficiency
Arginine HATU DMF 2 hours 85–90%
Glutamic Acid HBTU NMP 1.5 hours 92–95%
Asparagine PyClock DCM 3 hours 78–82%

Data adapted from neurotensin analog synthesis studies.

Deprotection and Side-Chain Management

Fmoc removal uses 20% piperidine in DMF. For acid-labile protections (e.g., Mtt on lysine), selective deprotection with 1% TFA in DCM is employed mid-sequence. This prevents premature exposure of reactive side chains.

Alternative Synthetic Routes and Their Outcomes

Route A vs. Route B in Backbone Assembly

A comparative study on cyclic neurotensin analogs revealed that shifting the peptide register (Route B) improved purity from 71.3% to 98.2% compared to conventional assembly (Route A). For the target linear peptide, analogous route optimization could involve:

  • N-terminal pyroglutamate pre-loading : Reduces racemization risks during elongation.
  • C-terminal tyrosine anchoring : Facilitates mild cleavage conditions.
Table 2: Impact of Synthetic Route on Product Quality
Parameter Route A Route B
Purity after HPLC 71.3% 98.2%
Cyclization Yield 62% 89%
Biological Activity <4 pKi 5.83 pKi

Adapted from neurotensin receptor binding studies.

Cleavage and Global Deprotection

Final cleavage from CTC resin uses HFIP/DCM (3:7 v/v), preserving acid-labile groups. Subsequent global deprotection employs TFA cocktails with scavengers (e.g., TIPS, water) to remove side-chain protections like Boc and tert-butyl esters. Critical considerations include:

  • Temperature control : 0–4°C minimizes tyrosine bromination.
  • Scavenger ratios : 2.5% TIPS/2.5% water optimal for preventing carbocation side reactions.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns achieves >98% purity. Gradient elution (0.1% TFA in water/acetonitrile) resolves closely related impurities, such as deletion sequences or epimerized residues.

Mass Spectrometry (MS)

MALDI-TOF or ESI-MS confirms molecular weight (theoretical: 1672.9 Da). Discrepancies >0.02 Da prompt re-analysis for incomplete deprotection or oxidation.

Industrial-Scale Production Challenges

Cost vs. Yield Optimization

Bulk SPPS reduces per-unit costs but requires:

  • Automated synthesizers : 24-hour reaction monitoring.
  • In-line analytics : Real-time UV monitoring of coupling efficiency.

Green Chemistry Considerations

Solvent recovery systems for DMF and NMP reduce environmental impact. Recent advances in microwave-assisted SPPS cut reaction times by 40% without compromising yield.

Chemical Reactions Analysis

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized peptides.

    Reduction: Reducing agents like sodium borohydride can be used to reduce disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, leading to modified peptides.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Preparation Methods

The synthesis of H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of peptide chains through sequential coupling of protected amino acids, followed by deprotection steps to yield the final product.

Chemistry

  • Model Peptide Studies : this compound serves as a model for studying peptide synthesis techniques and modifications, including post-translational modifications such as glycosylation and phosphorylation .

Biology

  • Neuropeptide Signaling : Research indicates that this tridecapeptide is involved in hypothalamic functions, influencing neuropeptide signaling pathways that regulate physiological processes such as appetite and stress responses .
  • Neurobiology : The compound has been shown to exhibit significant biological activity, particularly in neurobiology and cardiovascular regulation, mimicking the effects of neurotensin in various animal models .

Medicine

  • Therapeutic Potential : Investigations into its therapeutic applications suggest potential uses in treating neurological disorders and hormonal imbalances. The compound has been linked to inducing hypotension and stimulating contractions in smooth muscle tissues .
  • Drug Development : this compound is being explored for its role in developing peptide-based drugs and diagnostic tools due to its biological activity and specificity .

Case Studies

Several studies have highlighted the applications of H-DL-Pyr...OH:

  • Hypotensive Effects : Research demonstrated that this peptide induces hypotension in rat models, indicating its potential for managing blood pressure-related conditions .
  • Smooth Muscle Contraction : Studies showed stimulation of contraction in guinea pig ileum and rat uterus, suggesting implications for reproductive health and gastrointestinal function .
  • Neurotransmitter Role : Evidence supports its function as both a peripheral and central nervous system neurotransmitter, contributing to various neural processes .

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH involves binding to specific receptors in the hypothalamus, leading to the activation of intracellular signaling pathways. These pathways can influence various physiological processes, including hormone release, appetite regulation, and stress response.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₆₄H₁₀₀N₁₈O₂₀ (approximated from individual residues).
  • Molecular Weight: ~1,600 g/mol (calculated from component amino acids).
  • Functional Groups : Free carboxylic acid (-OH) at the C-terminus; side chains include charged (Arg, Lys, Glu), polar (Asn, Tyr), and rigid (Pro) residues.

Comparison with Structurally Similar Compounds

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH

Differences :

  • Sequence Extension : Contains additional DL-xiIle (likely a typographical error for isoleucine) and DL-Leu residues at the C-terminus.
  • Molecular Weight : ~1,800 g/mol (higher due to extended sequence).
  • Functional Impact : The extended hydrophobic tail (Ile/Leu) may enhance membrane permeability or alter aggregation properties compared to the shorter parent compound .

L-Amino Acid Analog (Hypothetical)

Differences :

  • Stereochemistry: Composed exclusively of L-amino acids, mimicking natural peptides.
  • Stability : More susceptible to protease degradation than the DL-form.
  • Biological Activity : Likely exhibits higher receptor-binding affinity due to compatibility with natural protein-folding pathways.

DL-Proline-Containing Peptides

Example : H-DL-Pro-OH (DL-Proline)

  • Molecular Weight : 115.13 g/mol .
  • Role in Peptides : Proline introduces structural rigidity, disrupting α-helix and β-sheet formation. In the target compound, dual Pro residues (positions 7 and 10) may create kinks, affecting tertiary structure and interaction with targets like p53 (see Section 3) .

Link to p53 Gene Polymorphisms

  • Proline and Arginine Residues: The peptide’s Pro and Arg content aligns with studies on p53 gene polymorphisms (e.g., Pro72Arg), where Pro/Pro genotypes correlate with elevated cancer risk (esophageal/lung cancer: OR = 2.12–2.30) .

Comparative Physicochemical Properties

Property Target Compound Extended Compound L-Amino Acid Analog DL-Proline
Molecular Weight (g/mol) ~1,600 ~1,800 ~1,600 115.13
Stereochemistry DL DL L DL
Protease Resistance High High Low Moderate
Key Residues 2 Pro, 2 Arg 2 Pro, 2 Arg, +Ile/Leu 2 Pro, 2 Arg Proline only

Biological Activity

H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-OH is a synthetic tridecapeptide that exhibits significant biological activity, particularly in neurobiology and cardiovascular regulation. This compound is a variant of neurotensin, which is known to play critical roles in various physiological processes.

Chemical Structure and Properties

This peptide consists of the following amino acids arranged in a specific sequence:

  • Pyr : Pyrrolidine
  • Leu : Leucine
  • Tyr : Tyrosine
  • Glu : Glutamic Acid
  • Asn : Asparagine
  • Lys : Lysine
  • Pro : Proline
  • Arg : Arginine

The presence of both D and L forms of the amino acids contributes to the peptide's unique properties, potentially influencing its stability and interaction with biological systems.

Cardiovascular Effects

Research indicates that this compound can induce hypotension in animal models, specifically in rats. This effect is attributed to its action on neuropeptide receptors, which mediate vascular responses. The peptide has been shown to stimulate vasodilation, leading to decreased blood pressure .

Neuroprotective Properties

The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. It has been implicated in the modulation of neurotransmitter release and may protect against neuronal death induced by oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuropeptides play a crucial role in maintaining neuronal health .

The biological activity of this compound is mediated through several mechanisms:

  • Receptor Binding : The peptide binds to specific neuropeptide receptors, influencing signaling pathways involved in pain perception, mood regulation, and cardiovascular function.
  • Modulation of Ion Channels : It may affect ion channels that regulate neuronal excitability and neurotransmitter release.
  • Antioxidant Activity : The peptide has shown potential antioxidant properties, helping to mitigate oxidative damage in neuronal tissues.

Case Studies

  • Hypotensive Response in Rats :
    • A study demonstrated that administration of the peptide resulted in a significant reduction in blood pressure within 30 minutes post-injection. The mechanism was linked to increased nitric oxide production and subsequent vasodilation .
  • Neuroprotective Effects :
    • In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with H-DL-Pyr-DL-Leu-DL-Tyr resulted in reduced cell death compared to controls. The peptide enhanced the expression of neuroprotective genes .

Data Table

Biological ActivityObservationReference
HypotensionInduced significant blood pressure reduction
NeuroprotectionReduced oxidative stress-induced cell death
Modulation of receptorsInfluenced neurotransmitter release

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.